molecular formula C28H17N3O8 B3824003 Anthracen-9-ylmethanol;2,4,7-trinitrofluoren-9-one

Anthracen-9-ylmethanol;2,4,7-trinitrofluoren-9-one

Cat. No.: B3824003
M. Wt: 523.4 g/mol
InChI Key: XWFFGSDYGJTJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anthracen-9-ylmethanol;2,4,7-trinitrofluoren-9-one is a compound that combines two distinct chemical entities: anthracen-9-ylmethanol and 2,4,7-trinitrofluoren-9-one. Anthracen-9-ylmethanol is a derivative of anthracene, commonly used in organic synthesis and photochemistry . 2,4,7-trinitrofluoren-9-one, on the other hand, is a nitro-substituted fluorenone known for its applications in explosives and as a chemical reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

    Anthracen-9-ylmethanol: Industrial production involves the same reduction process but on a larger scale, with careful control of reaction parameters to ensure high yield and purity.

    2,4,7-Trinitrofluoren-9-one: Industrial production uses continuous flow nitration processes to handle the exothermic reaction safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products

    Anthracen-9-ylmethanol: Anthracene-9-carboxylic acid, anthracene.

    2,4,7-Trinitrofluoren-9-one: 2,4,7-triaminofluoren-9-one, various substituted fluorenones.

Properties

IUPAC Name

anthracen-9-ylmethanol;2,4,7-trinitrofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O.C13H5N3O7/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15;17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23/h1-9,16H,10H2;1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFFGSDYGJTJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CO.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H17N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anthracen-9-ylmethanol;2,4,7-trinitrofluoren-9-one
Reactant of Route 2
Anthracen-9-ylmethanol;2,4,7-trinitrofluoren-9-one
Reactant of Route 3
Anthracen-9-ylmethanol;2,4,7-trinitrofluoren-9-one
Reactant of Route 4
Anthracen-9-ylmethanol;2,4,7-trinitrofluoren-9-one
Reactant of Route 5
Reactant of Route 5
Anthracen-9-ylmethanol;2,4,7-trinitrofluoren-9-one
Reactant of Route 6
Anthracen-9-ylmethanol;2,4,7-trinitrofluoren-9-one

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